2-(diethylamino)ethanol;tetradecyl hydrogen sulfate
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Overview
Description
2-(Diethylamino)ethanol and tetradecyl hydrogen sulfate are two distinct chemical compounds that can form a complex. Tetradecyl hydrogen sulfate is an anionic surfactant used in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Tetradecyl hydrogen sulfate is prepared by the sulfation of tetradecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out in a suitable solvent, and the product is purified through neutralization and extraction processes.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous flow reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst . The process is optimized for high yield and purity.
Tetradecyl hydrogen sulfate is produced on an industrial scale by the sulfation of tetradecanol in large reactors. The process involves careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Tetradecyl hydrogen sulfate primarily undergoes:
Hydrolysis: It can be hydrolyzed to form tetradecanol and sulfuric acid.
Neutralization: It reacts with bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used in substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of tetradecyl hydrogen sulfate.
Major Products
Oxidation of 2-(Diethylamino)ethanol: Produces aldehydes or ketones.
Substitution of 2-(Diethylamino)ethanol: Forms quaternary ammonium salts.
Hydrolysis of Tetradecyl Hydrogen Sulfate: Produces tetradecanol and sulfuric acid.
Scientific Research Applications
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts in various chemical reactions . It is also employed in the synthesis of N-substituted glycine derivatives used in peptide and protein synthesis .
Tetradecyl hydrogen sulfate is utilized as a surfactant in industrial applications and as a sclerosing agent in medical treatments for varicose veins .
Mechanism of Action
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds . Its high chemical stability allows it to participate in various reactions without degradation.
Tetradecyl hydrogen sulfate functions as a surfactant by reducing surface tension and forming micelles. In medical applications, it acts as a sclerosing agent by irritating the endothelial cells, leading to vein closure .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness
2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance to degradation, making it suitable for various industrial and research applications . Tetradecyl hydrogen sulfate’s effectiveness as a surfactant and sclerosing agent distinguishes it from other similar compounds .
Properties
CAS No. |
64346-02-7 |
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Molecular Formula |
C20H45NO5S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h2-14H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3 |
InChI Key |
OBHDFCKSULBCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Related CAS |
65121-87-1 |
Origin of Product |
United States |
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